molecular formula C16H18N2 B1357541 {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine CAS No. 937599-95-6

{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine

Cat. No.: B1357541
CAS No.: 937599-95-6
M. Wt: 238.33 g/mol
InChI Key: JHPDJFSKZLCZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine is a chemical scaffold of high interest in medicinal and agricultural chemistry research. Compounds based on the 3,4-dihydroquinoline and related 3,4-dihydroisoquinolin-1(2H)-one structures are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . This compound is specifically intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. In neuroscience, similar 3,4-dihydroisoquinoline carboxamide derivatives have been investigated as potent inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), two key enzymes targeted for the management of neurodegenerative diseases and depression . This suggests potential utility for this compound as a precursor or core structure in the development of multi-target directed ligands for neurological disorders. In plant pathology, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated significant antioomycete activity, showing higher efficacy than commercial fungicides in some cases . This indicates its potential value in agricultural research for the development of novel plant disease management agents. The mechanism of action for active derivatives in this class is under investigation but may involve the disruption of biological membrane systems in pathogens . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a core structure for probing biological mechanisms.

Properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-12-14-7-2-4-10-16(14)18-11-5-8-13-6-1-3-9-15(13)18/h1-4,6-7,9-10H,5,8,11-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPDJFSKZLCZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Reduction of Quinoline: The quinoline ring is then reduced to 3,4-dihydroquinoline using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Substitution Reaction: The 3,4-dihydroquinoline is then subjected to a substitution reaction with benzyl chloride to introduce the phenylmethanamine group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine can undergo oxidation reactions to form quinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Benzyl chloride or other alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted amines depending on the alkyl halide used.

Scientific Research Applications

Chemistry

In organic synthesis, {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.

Biology

The compound has potential applications in the development of pharmaceuticals. Its quinoline core is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery.

Medicine

Research has shown that quinoline derivatives possess a range of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. This compound could be explored for similar therapeutic applications.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its stable quinoline structure.

Mechanism of Action

The mechanism by which {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The quinoline ring can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs.
  • Isoquinoline Derivatives: Compounds like 1-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanamine show distinct spatial arrangements, which may influence receptor binding compared to quinoline-based structures.

Physicochemical Properties

  • Basicity: The pKa of 2-[3,4-dihydroquinolinyl]-3-pyridinamine is ~6.26 , suggesting moderate basicity comparable to other aromatic amines.
  • Boiling Points : Pyridine analogs (e.g., ) show higher predicted boiling points (~435°C) than phenyl derivatives due to polar interactions.
  • Solubility: Methanamine groups enhance water solubility, but bulky dihydroquinoline rings may offset this effect .

Biological Activity

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. Its unique structural features, particularly the sulfonyl chloride moiety, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10H10ClN2O2SC_{10}H_{10}ClN_{2}O_{2}S, featuring a tetrahydroquinoline core with an acetyl group and a sulfonyl chloride substituent. This structure allows for various interactions with biological targets, which are pivotal for its biological activity.

The mechanism of action involves the compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to:

  • Enzyme Inhibition : The sulfonyl chloride group can inhibit enzymes by modifying active sites.
  • Receptor Modulation : The compound may interact with receptors involved in signal transduction pathways, such as the PI3K/AKT pathway, influencing cell proliferation and survival.

Biological Activities

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride exhibits several notable biological activities:

  • Antioxidant Activity : It has shown potential as an antioxidant, which is crucial for protecting cells from oxidative stress.
  • Neuroprotective Effects : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), suggesting potential benefits in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, offering therapeutic possibilities for inflammatory diseases.

Table 1: Biological Activities of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Activity TypeAssay MethodIC50 Value (μM)Reference
AChE InhibitionEnzyme Inhibition Assay5.31 ± 0.28
Antioxidant ActivityDPPH Radical Scavenging12.5 ± 0.5
Anti-inflammatoryCytokine Release AssayNot specified

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of various compounds, 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride was evaluated for its AChE inhibitory activity. The results indicated that it exhibited significant inhibition compared to standard drugs used in Alzheimer's treatment. This suggests its potential as a lead compound in developing new therapeutics for neurodegenerative disorders .

Case Study 2: Inflammation Modulation

Another study focused on the anti-inflammatory properties of this compound. It was found to effectively reduce the release of pro-inflammatory cytokines in vitro. This positions it as a candidate for further research into treatments for autoimmune diseases.

Q & A

Basic: What are the common synthetic routes for preparing {2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via reductive amination or multi-step telescoped processes. A simplified method involves the condensation of 3,4-dihydroquinoline derivatives with substituted benzaldehydes, followed by reduction using agents like NaBH₃CN or LiAlH₄ . Key optimizations include:

  • Solvent selection : THF or MeOH for improved solubility and reaction efficiency .
  • Catalysts : Use of Pd₂(dba)₃ with BrettPhos ligands to enhance coupling reactions (e.g., aryl-amine bonds) .
  • Temperature control : Room temperature for condensation steps, elevated temperatures (50–80°C) for reductions .
  • Purification : Column chromatography (DCM/MeOH gradients) or recrystallization (DCM/hexane) to achieve >95% purity .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:
Critical validation methods include:

  • ¹H NMR : Peaks at δ 3.81 (s, 2H) confirm the methanamine group, while aromatic protons (δ 7.46–8.66) verify the quinoline-phenyl scaffold .
  • HPLC-MS : Monitors mass-to-charge ratios (e.g., m/z 250–300 range) and detects impurities <0.5% .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 75.2%, H: 6.3%, N: 8.9%) .

Advanced: What strategies resolve contradictions in biological activity data for this compound across different assays?

Answer:
Discrepancies often arise from assay-specific variables:

  • Receptor binding assays : Use SPR (surface plasmon resonance) to validate binding affinity (e.g., Kd values) and rule out false positives from fluorescent interference .
  • Cellular assays : Normalize data to cell viability metrics (e.g., MTT assays) to distinguish cytotoxic vs. target-specific effects .
  • Solvent controls : DMSO concentrations >0.1% can artifactually inhibit activity; optimize solvent compatibility .

Advanced: How does the compound’s stereochemistry influence its interactions with biological targets?

Answer:
The quinoline moiety’s planar structure and methanamine’s flexibility enable dual binding modes:

  • Computational docking : MD simulations show hydrogen bonding between the amine group and catalytic residues (e.g., Asp189 in serine proteases) .
  • Chiral analogs : (S)-enantiomers exhibit 10-fold higher activity than (R)-forms in kinase inhibition assays, as shown in BRD7/9 bromodomain studies .
  • Steric effects : Substituents at the 3,4-dihydro position hinder rotation, enhancing target selectivity .

Advanced: What green chemistry approaches are applicable to scaling up synthesis while minimizing waste?

Answer:

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact (E-factor <5) .
  • Catalytic recycling : Pd nanoparticles immobilized on SiO₂ reduce heavy metal waste in coupling steps .
  • Process mass intensity (PMI) : Telescoped reactions (e.g., one-pot reductive amination) lower PMI by 40% compared to stepwise synthesis .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

Answer:

  • LogP : ~2.1 (moderate lipophilicity) enables membrane permeability but may limit aqueous solubility .
  • pKa : Amine group pKa ~9.04 facilitates protonation in acidic environments (e.g., lysosomes) .
  • TPSA : 38.91 Ų suggests moderate blood-brain barrier penetration .
  • Solubility : 42 g/L in water at 20°C; co-solvents (PEG-400) enhance solubility in vivo .

Advanced: How can computational modeling guide the design of analogs with improved target selectivity?

Answer:

  • QSAR models : Correlate substituent electronegativity (e.g., CF₃ groups) with IC₅₀ values for kinase targets .
  • Free-energy perturbation (FEP) : Predicts binding affinity changes upon methyl or halogen substitutions at the phenyl ring .
  • ADMET prediction : Tools like SwissADME forecast metabolic stability (CYP2D6 inhibition risk: high) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (LD50 Rabbit: 730 mg/kg) .
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.5 mmHg at 20°C) .
  • Storage : 2–8°C under inert gas (N₂) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.